

# "5-Bromo-2-methyl-1,3-benzoxazole" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-benzoxazole

Cat. No.: B1278246

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## An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-benzoxazole

### Introduction

**5-Bromo-2-methyl-1,3-benzoxazole** is a halogenated heterocyclic organic compound. It belongs to the benzoxazole class of molecules, which are characterized by a benzene ring fused to an oxazole ring. The benzoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazole have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The structure of **5-Bromo-2-methyl-1,3-benzoxazole** features a bromine atom at the 5-position and a methyl group at the 2-position of the benzoxazole core. This substitution pattern provides a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[5]

Chemical Structure:

IUPAC Name: **5-Bromo-2-methyl-1,3-benzoxazole**

## Quantitative Data

The physical and chemical properties of **5-Bromo-2-methyl-1,3-benzoxazole** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO
Molecular Weight	212.04 g/mol
CAS Number	5676-56-2
Appearance	Solid
Melting Point	66-68 °C
Boiling Point	264.8 ± 13.0 °C at 760 mmHg
Density	1.6 ± 0.1 g/cm <sup>3</sup>
Flash Point	114.0 ± 19.8 °C
Purity	≥97%

## Experimental Protocols

### Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[6]

Reaction Scheme:

+

OOCH<sub>3</sub>CH<sub>3</sub>PPA, HeatNOCH<sub>3</sub>Br

Materials:

- 2-Amino-4-bromophenol

- Acetic anhydride
- Polyphosphoric acid (PPA)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (10 eq by weight).
- Stir the mixture at room temperature to ensure homogeneity.
- Slowly add acetic anhydride (1.1 eq) to the mixture.
- Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

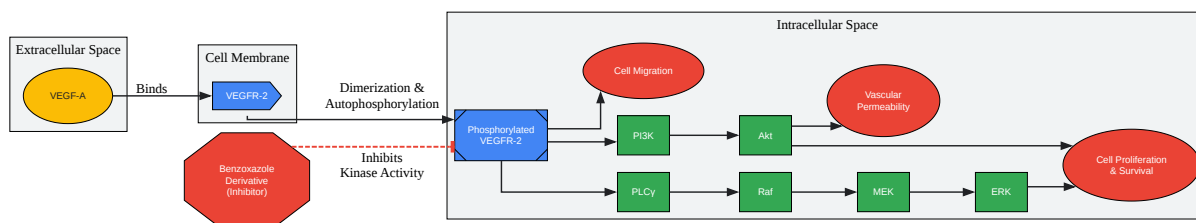
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure **5-Bromo-2-methyl-1,3-benzoxazole**.

## Role in Drug Development and Signaling Pathway Visualization

Benzoxazole derivatives are recognized as privileged scaffolds in drug discovery, with many exhibiting potent anticancer activity.[7] One of the key mechanisms through which some benzoxazole-containing compounds exert their anticancer effects is by inhibiting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] By inhibiting the VEGFR-2 signaling pathway, the blood supply to the tumor can be disrupted, leading to the suppression of tumor growth.[11] **5-Bromo-2-methyl-1,3-benzoxazole** serves as a valuable building block for the synthesis of these more complex VEGFR-2 inhibitors.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.



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Caption: Simplified VEGFR-2 signaling pathway and inhibition by benzoxazole derivatives.

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## References

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
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Address: 3281 E Guasti Rd  
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